2-Fluoro-4-metilfenol

Descripción general

Descripción

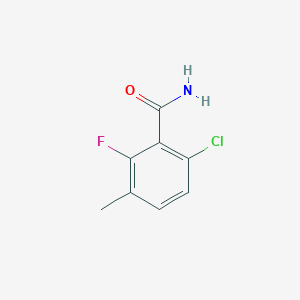

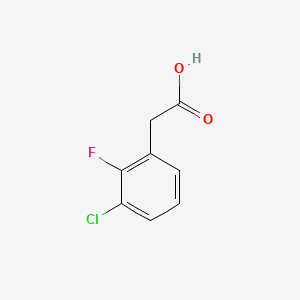

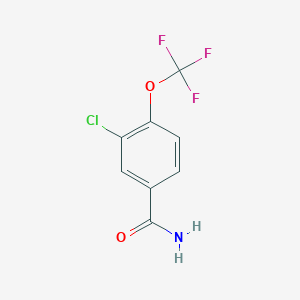

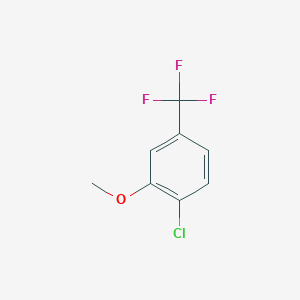

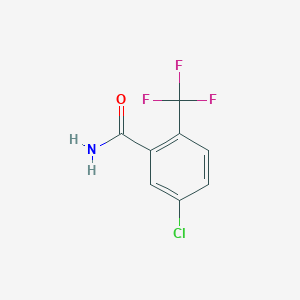

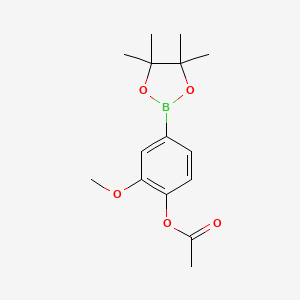

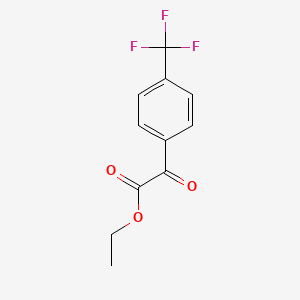

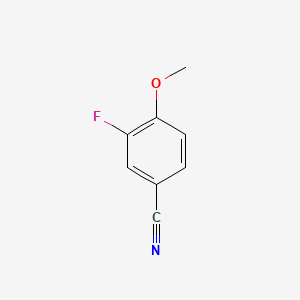

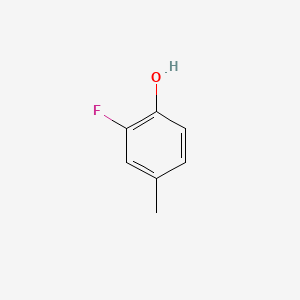

2-Fluoro-4-methylphenol is a chemical compound with the empirical formula C7H7FO . It has a molecular weight of 126.13 . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylphenol consists of a phenol group with a fluorine atom and a methyl group attached to the benzene ring . The SMILES string representation of the molecule isCc1ccc(O)c(F)c1 .

Aplicaciones Científicas De Investigación

Síntesis orgánica

2-Fluoro-4-metilfenol: es un valioso bloque de construcción en la síntesis orgánica. Su estructura aromática fluorada lo convierte en un intermedio reactivo para sintetizar moléculas más complejas. Por ejemplo, puede sufrir una sustitución aromática electrofílica para introducir grupos funcionales adicionales, facilitando la creación de diversos compuestos orgánicos utilizados en productos farmacéuticos y agroquímicos .

Investigación farmacéutica

En la investigación farmacéutica, This compound sirve como precursor para desarrollar fármacos con propiedades farmacocinéticas mejoradas. La presencia del átomo de flúor puede mejorar la estabilidad metabólica del fármaco, convirtiéndolo en un candidato para el diseño de inhibidores de receptores selectivos .

Desarrollo agroquímico

La reactividad del compuesto se explota en el desarrollo de agroquímicos. Se puede utilizar para sintetizar herbicidas y pesticidas con mecanismos de acción específicos, lo que podría conducir a productos que son más efectivos a dosis más bajas, reduciendo el impacto ambiental .

Ciencia de materiales

En la ciencia de los materiales, This compound se puede utilizar para modificar las propiedades superficiales de los materiales. Su grupo fenólico le permite unirse a varios sustratos, lo que puede ser útil para crear recubrimientos o adhesivos especializados con mayor durabilidad .

Química analítica

Este compuesto puede actuar como un estándar en el análisis cromatográfico debido a su estructura química distintiva. Ayuda en la identificación y cuantificación de compuestos similares en mezclas complejas, lo cual es crucial en los procesos de control de calidad .

Educación química

This compound: también se utiliza en entornos académicos para fines educativos. Demuestra los principios de las reacciones de sustitución aromática y los efectos de los grupos que atraen electrones en la reactividad, sirviendo como un ejemplo práctico en los planes de estudios de química orgánica .

Ciencia ambiental

La investigación en ciencia ambiental utiliza This compound para estudiar la degradación de compuestos fluorados. Comprender sus vías de degradación puede informar el tratamiento de los residuos industriales y la mitigación de los contaminantes ambientales .

Bioquímica

Por último, en bioquímica, las interacciones del compuesto con las enzimas y las proteínas se pueden estudiar para comprender la base molecular de su actividad biológica. Este conocimiento contribuye al diseño de inhibidores enzimáticos o sondas para imágenes biológicas .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-methylphenol is not fully understood, but it is believed to be related to its high polarity and reactivity. It is thought that the presence of the fluorine atom increases the reactivity of the molecule, making it more likely to form chemical bonds with other molecules. This increased reactivity makes it useful in organic synthesis and other scientific research applications.

Biochemical and Physiological Effects

2-Fluoro-4-methylphenol has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This could have implications for the treatment of Alzheimer’s disease and other neurological disorders. In addition, 2-Fluoro-4-methylphenol has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin, a pigment that gives skin its color.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Fluoro-4-methylphenol has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and highly soluble in water and organic solvents. It is also stable in air and has a low melting and boiling point. On the other hand, 2-Fluoro-4-methylphenol is highly reactive, so it is important to control the temperature of the reaction to prevent the formation of unwanted byproducts.

Direcciones Futuras

In the future, 2-Fluoro-4-methylphenol may be used to develop new drugs and treatments for neurological disorders. It may also be used to study the effects of fluorine on the behavior of organic molecules. Additionally, 2-Fluoro-4-methylphenol may be used to develop new catalysts for organic synthesis and new solvents for chromatography. Finally, it may be used to study the structure and properties of organic compounds.

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKISRFVKIOBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380969 | |

| Record name | 2-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-81-3 | |

| Record name | 2-Fluoro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 452-81-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-fluoro-4-methylphenol used to detect Clostridium difficile infections?

A1: This method exploits the activity of p-hydroxyphenylacetate decarboxylase, an enzyme produced by C. difficile []. 2-Fluoro-4-methylphenol isn't naturally produced by the bacteria, but it serves as a detectable marker in the assay. When the enzyme substrate is present, C. difficile will metabolize it, releasing 2-fluoro-4-methylphenol as a byproduct. This volatile organic compound (VOC) is then detected using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) []. Essentially, the presence of 2-fluoro-4-methylphenol in the sample headspace indicates the presence of active C. difficile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.